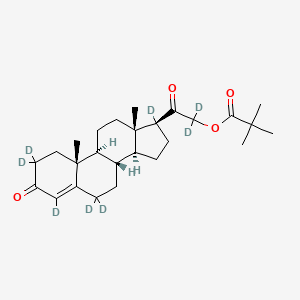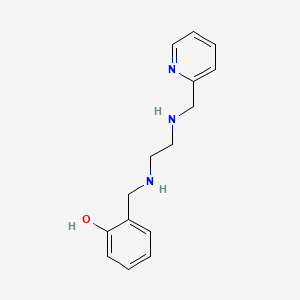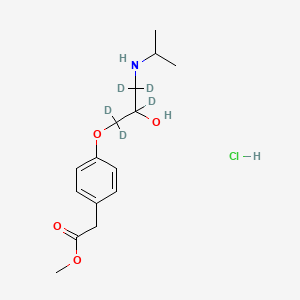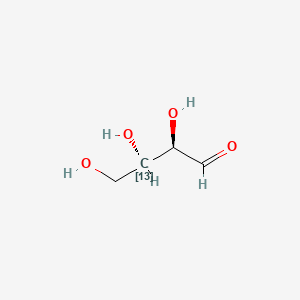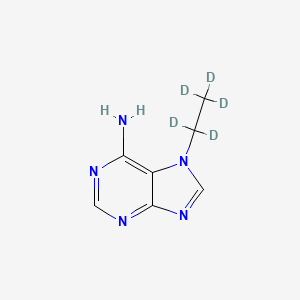
7-Ethyl Adenine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl Adenine-d5 is a labeled derivative of adenine, a purine nucleobase that is a fundamental component of nucleic acids. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the ethyl group. This isotopic labeling makes this compound particularly useful in various scientific research applications, including metabolic studies and receptor binding assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl Adenine-d5 typically involves the introduction of an ethyl group into the adenine structure, followed by isotopic labeling with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Common synthetic routes include:
Alkylation of Adenine: Adenine is reacted with ethyl halides in the presence of a base to introduce the ethyl group.
Deuterium Exchange: The ethylated adenine is then subjected to deuterium exchange reactions using deuterated solvents such as deuterated water (D2O) or deuterated chloroform (CDCl3).
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch Synthesis: Conducting the alkylation and deuterium exchange reactions in large reactors.
Purification: Using chromatographic techniques to purify the final product, ensuring a high degree of isotopic labeling and chemical purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethyl Adenine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and hydroxide ions (OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo-adenine and substituted adenine compounds.
Wissenschaftliche Forschungsanwendungen
7-Ethyl Adenine-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of adenine derivatives in biological systems.
Medicine: Utilized in receptor binding assays to investigate the interaction of adenine derivatives with adenosine receptors.
Industry: Applied in the development of pharmaceuticals and diagnostic agents, particularly in the synthesis of receptor antagonists
Wirkmechanismus
The mechanism of action of 7-Ethyl Adenine-d5 involves its interaction with specific molecular targets, such as adenosine receptors. The compound acts as an antagonist, binding to the receptor sites and inhibiting their activity. This interaction affects various signaling pathways, including those involved in neurotransmission and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Ethyladenine: Another ethylated derivative of adenine, used as a basis for adenosine receptor antagonists.
7-Methyladenine: A methylated derivative of adenine, commonly used in biochemical studies.
8-Ethyladenine: An ethylated derivative with substitutions at the 8-position, used in receptor binding studies.
Uniqueness
7-Ethyl Adenine-d5 is unique due to its isotopic labeling with deuterium, which enhances its utility in metabolic studies and NMR spectroscopy. The presence of deuterium atoms provides distinct spectral signatures, making it easier to trace and analyze the compound in complex biological systems.
Eigenschaften
Molekularformel |
C7H9N5 |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
7-(1,1,2,2,2-pentadeuterioethyl)purin-6-amine |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10)/i1D3,2D2 |
InChI-Schlüssel |
HCTWNRRHYBYREK-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=NC2=NC=NC(=C21)N |
Kanonische SMILES |
CCN1C=NC2=NC=NC(=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








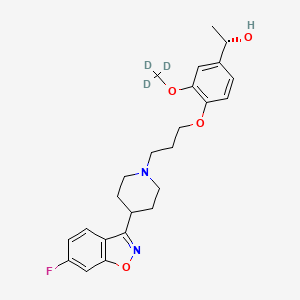

![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)

